Gadopentetate dimeglumine is a gadolinium-based compound primarily used as a contrast agent in magnetic resonance imaging (MRI). The compound is a complex of gadolinium with diethylenetriamine penta-acetic acid, commonly referred to as gadopentetic acid. It enhances the contrast of images obtained during MRI scans, particularly in cranial and spinal examinations, by increasing the visibility of tissues that may not be clearly delineated otherwise. The brand name for gadopentetate dimeglumine is Magnevist .
Gadopentetate dimeglumine is classified as a paramagnetic contrast agent due to its ability to alter the magnetic properties of nearby water molecules, thereby enhancing the contrast in MRI images. It is categorized under various chemical classifications, including coordination complexes, diagnostic agents, and small molecules used in medical imaging . The compound is administered intravenously and is primarily eliminated from the body through renal excretion .
The synthesis of gadopentetate dimeglumine involves several key steps:
Gadopentetate dimeglumine has a complex molecular structure characterized by its coordination with gadolinium ions. The molecular formula is , with a molecular weight of approximately 938 g/mol .
Gadopentetate dimeglumine undergoes various chemical reactions, particularly in its interaction with water molecules during MRI scanning. Its paramagnetic properties allow it to enhance the relaxation times of nearby protons in water, which translates into improved image contrast.
The mechanism by which gadopentetate dimeglumine enhances MRI images involves its paramagnetic nature. When injected into the bloodstream, it does not cross intact blood-brain barriers but accumulates in areas where there are disruptions or increased vascularity, such as tumors or inflammation. This accumulation increases the signal intensity in these regions on MRI scans.
Gadopentetate dimeglumine is primarily used in medical imaging as a contrast agent for MRI procedures. Its applications include:
Gadopentetate dimeglumine (branded as Magnevist®) emerged as the foundational gadolinium-based contrast agent (GBCA) that revolutionized diagnostic MRI. Its development began in the early 1980s when researchers recognized gadolinium’s paramagnetic properties could enhance tissue discrimination in magnetic resonance imaging. Gadolinium(III), with seven unpaired electrons, exhibits exceptional proton relaxation capabilities, shortening T1 and T2 relaxation times of adjacent water protons and thereby increasing signal intensity on T1-weighted images [4] [8]. This biochemical insight catalyzed efforts to harness gadolinium for clinical imaging.
Schering AG (later Bayer Radiology) spearheaded commercialization, filing the first patent application for gadopentetate dimeglumine in 1984 [4]. Preclinical studies that year confirmed its viability: the Gd-DTPA complex demonstrated strong proton relaxation, rapid renal excretion, high in vivo stability, and acceptable tolerability [4] [6]. By 1988, it received FDA approval for central nervous system imaging, becoming the first clinically adopted GBCA in the United States, Germany, and Japan [4] [8]. Its extracellular distribution mechanism enabled broad applications across neurology, oncology, and vascular imaging, establishing the pharmacological template for subsequent contrast agents.
Table 1: Key Milestones in Early GBCA Development
| Year | Event | Significance |
|---|---|---|
| 1981–1982 | Conception of soluble paramagnetic chelates and magnetite colloids | Identified two viable pathways for MRI contrast agents [1] |
| 1984 | First patent application for Gd-DTPA (gadopentetate dimeglumine) filed | Commercial development initiated by Schering AG [4] |
| 1984 | First human MR images with intravenous gadopentetate dimeglumine published | Demonstrated clinical utility in tumor visualization [4] |
| 1988 | FDA approval of gadopentetate dimeglumine (Magnevist®) | First GBCA approved for clinical MRI [4] [6] |
The core innovation of gadopentetate dimeglumine resided in its chelation architecture, which addressed gadolinium’s innate toxicity. Free Gd³⁺ ions mimic calcium biologically, inhibiting voltage-gated channels and enzymes, necessitating stable sequestration for clinical use [7]. Schering’s chemists selected diethylenetriaminepentaacetic acid (DTPA) as an octadentate ligand—its three nitrogen atoms and five carboxylate oxygen atoms fully coordinated Gd³⁺, displacing all but one inner-sphere water molecule [2] [3]. This reduced the effective charge on gadolinium and minimized dissociation risks.
Critical advances in chelation chemistry emerged from understanding thermodynamic versus kinetic stability. Gadopentetate’s thermodynamic stability constant (log KGdL = 22.46) ensured favorable equilibrium binding under physiological conditions [2]. However, kinetic stability—resistance to dissociation over time—proved equally vital. Unlike macrocyclic agents (e.g., DOTA complexes), linear DTPA chelates exhibited faster water-exchange rates (~200-fold slower than free Gd³⁺), moderately limiting relaxivity but enhancing complex lability [2] [7]. To optimize safety, chemists paired Gd-DTPA with meglumine (N-methylglucamine), forming a soluble dimeglumine salt that maintained osmolality near physiological levels [3] [6]. This ionic, linear structure became the benchmark for first-generation GBCAs.
Table 2: Molecular Characteristics of Early Gadolinium Chelates
| Parameter | Gadopentetate Dimeglumine (Gd-DTPA) | Gadoteric Acid (Gd-DOTA) | Gadodiamide (Gd-DTPA-BMA) |
|---|---|---|---|
| Ligand Type | Linear, ionic | Macrocyclic, ionic | Linear, non-ionic |
| Coordination Number | 8 (N3 + O5) | 8 (N4 + O4) | 8 (N3 + O5) |
| Charge | -2 (dianionic complex) | -1 (monoanionic complex) | Neutral |
| Water Molecules | 1 | 1 | 1 |
The commercialization of gadopentetate dimeglumine ignited competitive patent disputes that shaped the GBCA market. Schering AG secured foundational intellectual property (US5362475A) covering Gd-DTPA complexes, emphasizing their synthesis via reaction of gadolinium oxide (Gd₂O₃) with DTPA in aqueous medium, followed by pH adjustment and crystallization with counterions like meglumine [3]. This patent broadly claimed:
Parallel developments arose from academia and industry. Guerbet SA patented ferumoxides (Endorem®), while Bracco explored gadoteridol derivatives [1] [8]. Patent priority became contentious, particularly regarding ligand design. For example, claims over DTPA vs. DOTA macrocyclics triggered interference proceedings in the 1990s [1] [8]. Schering’s dominance was challenged when Nycomed launched gadodiamide (Omniscan®), a non-ionic linear agent using DTPA-BMA, which sidestepped ionic complex claims [8]. Later, Chinese patents (e.g., CN108136054A) revealed alternative purification methods using cation/anion exchange resins to remove free Gd³⁺ impurities—a refinement addressing early quality limitations [5]. These disputes underscored the commercial value of chelation innovations while accelerating second-generation agents.
Concluding Remarks
Gadopentetate dimeglumine emerged through synergistic advances in MRI physics, coordination chemistry, and pharmaceutical engineering. Its DTPA-based linear chelate architecture balanced proton relaxation enhancement with sufficient kinetic stability for clinical use, establishing the pharmacophore for extracellular GBCAs. Patent landscapes reflected fierce competition to optimize gadolinium sequestration, driving macrocyclic and protein-binding successors. Despite newer alternatives, gadopentetate’s role in validating contrast-enhanced MRI remains historically unparalleled.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2